N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide to form the intermediate 2-phenoxyacetohydrazide. This intermediate is then cyclized with m-tolyl isothiocyanate under acidic conditions to yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The phenoxy and m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 2-phenoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide
- 2-(5-isopropyl-2-methyl-phenoxy)-N-m-tolyl-acetamide
Uniqueness
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may contain different heterocyclic rings, such as oxadiazoles.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-5-7-13(10-12)16-19-20-17(23-16)18-15(21)11-22-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADMDMPIRSYXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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